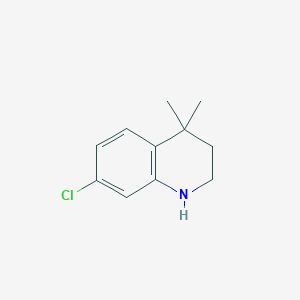

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

説明

特性

IUPAC Name |

7-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDZWCUFJOYFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 7-Chloroquinoline Intermediates

A key intermediate in the synthesis is 7-chloroquinoline derivatives, which can be prepared industrially by chlorination of hydroxyquinoline carboxylic acid esters. A patented industrial method involves:

- Hydrolysis and acidification of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester with sodium hydroxide and hydrochloric acid, yielding 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid with >90% yield.

- Thermal decarboxylation of this intermediate in high-boiling solvents (e.g., paraffin oil) at 230–250 °C for 30–60 minutes to yield 7-chloro-4-hydroxyquinoline.

- Chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride in toluene at 90–115 °C under reflux for 3 hours to produce 4,7-dichloroquinoline, which can be purified by recrystallization from ethanol or methanol with yields around 86–87% and purity of 99.5%.

This sequence provides a high-yield, industrially scalable route to chlorinated quinoline intermediates, essential for further functionalization.

Construction of the Tetrahydroquinoline Core

Recent synthetic literature highlights domino or cascade reactions for assembling tetrahydroquinoline rings efficiently in one-pot procedures. These methods often involve:

- Reduction or oxidation followed by intramolecular cyclization.

- Acid-catalyzed ring closures.

- Metal-promoted processes.

For example, one approach involves the reduction of quinoline derivatives to dihydroquinolines followed by cyclization to tetrahydroquinolines with high diastereoselectivity and yields up to 93–98%. The presence of substituents such as methyl groups at the 4-position can be introduced via alkylation of the intermediate or by using substituted starting materials.

Example Synthetic Route Summary

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrolysis and acidification | 10% NaOH, 90–100 °C; then 10% HCl | 90–95 | Produces 4-hydroxy-7-chlorine-quinoline-3-carboxylic acid |

| 2 | Thermal decarboxylation | 230–250 °C, 30–60 min, paraffin oil | ~100 | Yields 4-hydroxy-7-chloroquinoline |

| 3 | Chlorination | POCl3, toluene, reflux 90–115 °C, 3h | 86–87 | Produces 4,7-dichloroquinoline |

| 4 | Cyclization and alkylation | Acid-catalyzed or metal-promoted | Variable | Forms tetrahydroquinoline core with 4,4-dimethyl groups |

| 5 | Reduction | Catalytic hydrogenation or chemical | High | Saturates quinoline to tetrahydroquinoline |

- The industrial preparation of 7-chloroquinoline intermediates is well-established, with high yields and purity, suitable for scale-up.

- Domino synthetic strategies for tetrahydroquinoline cores provide efficient one-pot methods with high stereoselectivity and yields, reducing the number of purification steps.

- The introduction of 4,4-dimethyl groups is typically achieved through selective alkylation or by starting from gem-dimethyl substituted precursors, although specific protocols for this substitution on the 7-chloro-tetrahydroquinoline scaffold require optimization.

- Reaction conditions such as temperature, solvent choice, and reagent molar ratios critically affect yields and purity, as demonstrated in the chlorination and cyclization steps.

- Recent flow chemistry adaptations for quinoline derivatives suggest potential for continuous synthesis with improved yields and shorter reaction times, though specific application to 7-chloro-4,4-dimethyl derivatives remains to be explored.

The preparation of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves a multi-step synthetic sequence starting from chlorinated quinoline carboxylic acid esters. Industrially viable methods exist for the preparation of 7-chloroquinoline intermediates with high yield and purity. The tetrahydroquinoline core is constructed via domino or cascade reactions, often involving reduction and cyclization steps. The 4,4-dimethyl substitution is introduced through alkylation strategies or by employing suitably substituted precursors. Optimization of reaction conditions and purification steps ensures high product quality. Emerging methodologies such as flow chemistry hold promise for further improving synthesis efficiency.

This synthesis knowledge is supported by patents detailing industrial methods and peer-reviewed literature analyzing domino reaction strategies for tetrahydroquinoline derivatives.

化学反応の分析

Types of Reactions: 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Various tetrahydroquinoline derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

科学的研究の応用

Chemistry

In organic synthesis, this compound serves as an intermediate for the production of complex organic molecules. Its unique chlorine substituent allows it to participate in various substitution reactions, enhancing its utility in synthetic pathways.

Biology

Research indicates that 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline exhibits notable antimicrobial properties . Studies have shown its effectiveness against several bacterial strains:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 1 | Staphylococcus aureus | <50 |

| 2 | Escherichia coli | <100 |

| 3 | Pseudomonas aeruginosa | <75 |

| 4 | Klebsiella pneumoniae | <50 |

This antimicrobial activity suggests potential applications in developing new antibiotics.

Medicine

The compound is being investigated for its therapeutic effects , particularly in treating infectious diseases and cancer. Case studies highlight its role in synthesizing derivatives that show enhanced bioactivity against multidrug-resistant strains of bacteria and parasites.

Case Study Example:

A notable study synthesized new derivatives of this compound that exhibited significant activity against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The findings indicated that structural modifications could enhance efficacy and selectivity.

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments, and other chemicals. Its unique properties make it valuable for various chemical reactions and formulations.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. It binds to enzymes and receptors affecting their activity:

- Antimicrobial Activity: Effective against multiple bacterial strains.

- Potential Anticancer Properties: Research suggests that derivatives may inhibit cancer cell proliferation.

作用機序

The mechanism of action of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Halogenated Derivatives

- 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187830-63-2): Molecular Weight: 276.60 (vs. 209.7 for the chloro analog). Reactivity: Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it preferable for functionalization . Synthetic Yield: 64% over two steps via reductive amination, slightly lower than the chloro analog’s hypothetical yield (estimated ~70–77% based on similar methods) .

- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Applications: Used as a medical intermediate, highlighting bromo derivatives’ utility in drug discovery . Hazards: Classified with H302 (harmful if swallowed) and H315-H319 (skin/eye irritation), suggesting chloro analogs may exhibit milder toxicity due to smaller halogen size .

Functional Group Variations

- 4,4-Dimethyl-1,2,3,4-tetrahydro-2-oxo-7-quinolinecarboxylic Acid: The 2-oxo group introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes) compared to the non-oxygenated chloro derivative . Used in synthesizing carboxamide derivatives (e.g., 4,4-dimethyl-N-phenyl-2-oxo-7-quinolinecarboxamide), demonstrating functional versatility .

- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: The hydroxyl group at position 5 confers analgesic activity (1/8th potency of morphine), illustrating how electron-donating groups modulate bioactivity versus electron-withdrawing chloro substituents .

Physicochemical Properties

生物活性

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to various enzymes and receptors, modifying their activity and leading to a range of biological effects. The precise pathways involved depend on the context of use and the specific biological system being studied.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving various derivatives demonstrated that compounds with this core structure showed moderate to high activity against several bacterial strains. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µM against resistant strains of Staphylococcus aureus and other pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 1 | Staphylococcus aureus | <50 |

| 2 | Escherichia coli | <100 |

| 3 | Pseudomonas aeruginosa | <75 |

| 4 | Klebsiella pneumoniae | <50 |

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A series of studies have shown that derivatives related to 7-Chloro-4-aminoquinoline exhibit significant in vitro activity against Plasmodium falciparum, including both chloroquine-sensitive and resistant strains. For instance, modifications in the side chains have led to compounds with enhanced potency compared to traditional antimalarials .

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound | Strain Tested | IC50 (µM) |

|---|---|---|

| A | Chloroquine-sensitive | 20 |

| B | Chloroquine-resistant | 15 |

| C | Chloroquine-sensitive | 10 |

| D | Chloroquine-resistant | 5 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations against various cancer cell lines (such as A549 for lung cancer and MCF7 for breast cancer) revealed that certain derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| X | A549 | 30 |

| Y | MCF7 | 25 |

| Z | HCT116 | 20 |

Case Studies

Several case studies have been documented regarding the application of this compound in treating infectious diseases and cancer. One notable study focused on the synthesis of new derivatives that showed enhanced bioactivity against multidrug-resistant strains of bacteria and parasites. The findings suggest that structural modifications can significantly impact the efficacy and selectivity of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The compound can be synthesized via intramolecular cyclization of intermediates derived from epichlorohydrin and aromatic amines. For example, heating diphenylamine with excess epichlorohydrin forms an N-(3-chloro-2-hydroxypropyl) intermediate, which undergoes cyclization to yield tetrahydroquinoline derivatives . Alternative routes include hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester followed by decarboxylation and chlorination with phosphorus oxychloride .

- Key Considerations : Reaction temperature, solvent polarity, and substituent positions (e.g., chloro and dimethyl groups) significantly influence yield and regioselectivity.

Q. How is the purity and structural identity of the compound validated in basic research?

- Methodological Answer : Standard techniques include:

- 1H/13C NMR : Confirms substituent positions and hydrogen environments (e.g., distinguishing axial vs. equatorial methyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric composition (C, H, N, Cl) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Brønsted acid-catalyzed transfer hydrogenation is a high-efficiency method. For example, chiral phosphoric acids induce asymmetry during cyclization, achieving enantiomeric excess (ee) >90% .

- Data Contradiction Analysis : Discrepancies in ee values may arise from solvent polarity (e.g., toluene vs. dichloromethane) or competing non-catalytic pathways. Kinetic studies and in-situ monitoring (e.g., HPLC with chiral columns) are recommended to optimize conditions .

Q. What structural insights can X-ray crystallography provide for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Conformation : The tetrahydroquinoline ring adopts a half-chair conformation, with biphenyl substituents in axial positions .

- Intermolecular Interactions : N–H···Cl hydrogen bonds stabilize crystal packing, forming chains along the a-axis .

Q. How do substituents at the 4-position influence biological activity in pharmacological studies?

- Methodological Answer : Modifying the 4-position (e.g., biphenyl vs. dimethyl groups) alters steric bulk and electronic properties, impacting receptor binding. For example:

- Antimicrobial Activity : Bulkier substituents enhance membrane penetration but may reduce solubility .

- Anticancer Activity : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing DNA intercalation potential .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of derivatives?

- Methodological Answer :

Purity Assessment : Use HPLC to rule out impurities (>98% purity threshold) .

Stereochemical Confirmation : Chiral HPLC or circular dichroism (CD) verifies enantiomeric composition .

Crystallographic Validation : Compare X-ray structures to ensure consistent substituent geometry .

- Case Study : Discrepant antiparasitic activities may arise from unaccounted stereoisomers or polymorphic forms.

Tables for Key Data

Table 1 : X-ray Crystallography Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic (P212121) | |

| Unit Cell Dimensions | a = 5.5354 Å, b = 8.0039 Å, c = 35.8207 Å | |

| Dihedral Angle (Biphenyl) | 2.65° | |

| R Factor | 0.030 |

Table 2 : Synthesis Yield Optimization

| Method | Yield (%) | Key Variables |

|---|---|---|

| Epichlorohydrin Cyclization | 65–78 | Temperature (120–140°C), Solvent (Toluene) |

| Brønsted Acid Catalysis | 82–90 | Catalyst Loading (5 mol%), Time (24–48 h) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。